molecular formula C23H22N6O4S B2614800 2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2,4-dimethylphenyl)acetamide CAS No. 1019098-56-6

2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2,4-dimethylphenyl)acetamide

Cat. No. B2614800
CAS RN: 1019098-56-6
M. Wt: 478.53
InChI Key: YGADBTSPZRZKSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C23H22N6O4S and its molecular weight is 478.53. The purity is usually 95%.
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Scientific Research Applications

Antipsychotic Agent Development Research on related compounds, such as 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, has shown potential antipsychotic-like profiles in behavioral animal tests. These compounds demonstrated activity without interacting with dopamine receptors, which is a common mechanism for clinically available antipsychotic agents. This suggests that compounds with a similar structural framework might offer new therapeutic pathways for antipsychotic drug development without the typical side effects associated with dopamine receptor antagonism (Wise et al., 1987).

Chemical Synthesis and Transformation The chemical transformation of related 1,3,4-oxadiazol-2(3H)-one derivatives into 1-amino-1,3,5-triazine-2,4,6-trione derivatives illustrates the versatility of these compounds in synthetic organic chemistry. Such transformations are crucial for developing new chemical entities with potential biological activities, showcasing the importance of these compounds in drug discovery and development processes (Chau, Malanda, & Milcent, 1997).

Inhibitor Development for Enzymatic Targets The development of novel inhibitors for specific enzymatic targets, such as the five-lipoxygenase activity protein (FLAP), highlights the potential of compounds within this chemical space to serve as leads for the development of new therapeutic agents. These compounds can be designed to possess excellent pharmacokinetic properties, making them suitable for further development into drugs with specific mechanisms of action (Latli et al., 2015).

Pharmacological Evaluation for Various Biological Activities The exploration of 3,5-diphenyl-1H-pyrazole derivatives for their platelet antiaggregating and other biological activities demonstrates the broad range of pharmacological evaluations that can be applied to similar compounds. This area of research is vital for identifying new therapeutic uses of these compounds, including their potential as antihypertensive, local anesthetic, analgesic, and anti-inflammatory agents (Bondavalli et al., 1992).

properties

IUPAC Name

2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O4S/c1-12-4-6-15(13(2)8-12)25-18(30)10-29-20(24)19(23(27-29)34-3)22-26-21(28-33-22)14-5-7-16-17(9-14)32-11-31-16/h4-9H,10-11,24H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGADBTSPZRZKSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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